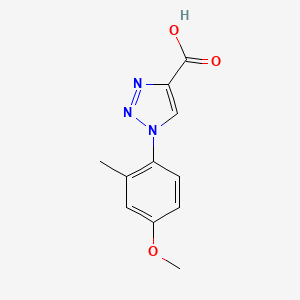

1-(4-Methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-methoxy-2-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-7-5-8(17-2)3-4-10(7)14-6-9(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPSDGDJXSIKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and efficient method to prepare this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. This method involves the cycloaddition of a 4-methoxy-2-methylphenyl azide with propargyl carboxylic acid under copper(I) catalysis to form the 1,2,3-triazole ring with the carboxylic acid substituent at the 4-position.

Azide Preparation: The azide precursor, 4-methoxy-2-methylphenyl azide, is synthesized from the corresponding aniline derivative typically via diazotization followed by azidation.

Alkyne Component: Propargyl carboxylic acid serves as the alkyne partner, providing the carboxylic acid functionality on the triazole ring.

Cycloaddition Reaction: The azide and alkyne are combined in the presence of a copper(I) catalyst, such as copper(I) iodide or copper sulfate/sodium ascorbate system, under mild conditions (room temperature to slightly elevated temperatures).

Solvents: Common solvents include water, t-butanol, or mixtures thereof, facilitating good solubility and reaction rates.

Purification: The product is isolated by standard extraction and purification methods such as recrystallization or chromatography.

$$

\text{4-Methoxy-2-methylphenyl azide} + \text{Propargyl carboxylic acid} \xrightarrow[\text{solvent}]{\text{Cu(I) catalyst}} \text{1-(4-Methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid}

$$

High regioselectivity yielding the 1,4-disubstituted triazole.

Mild reaction conditions.

High yields and purity.

Industrial and Process Optimization

Industrial synthesis of this compound often involves optimization strategies to improve yield, scalability, and purity:

Continuous Flow Reactors: Use of continuous flow technology allows better control of reaction parameters, enhanced safety, and scalability.

Catalyst Optimization: Employing ligand-stabilized copper catalysts or heterogeneous copper catalysts to improve catalyst recovery and reduce metal contamination.

Purification Techniques: Advanced purification such as crystallization under controlled conditions or preparative HPLC to ensure high purity suitable for pharmaceutical applications.

Alternative Synthetic Routes

While CuAAC is predominant, alternative methods have been documented, including:

Thermal Huisgen Cycloaddition: A copper-free thermal cycloaddition between azides and alkynes, though less regioselective and requiring higher temperatures.

Pre-formed Triazole Functionalization: Starting from a pre-synthesized 1-substituted triazole intermediate, further functionalization via electrophilic substitution or carboxylation to introduce the carboxylic acid group.

Detailed Research Findings and Data Table

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 4-Methoxy-2-methylphenyl azide, propargyl carboxylic acid |

| Catalyst | Copper(I) iodide, copper sulfate/sodium ascorbate |

| Solvent | Water, t-butanol, or mixed solvents |

| Temperature | Room temperature to 60°C |

| Reaction Time | 1–24 hours depending on scale and conditions |

| Yield | Typically 70–95% depending on optimization |

| Purification | Recrystallization, chromatography |

| Characterization Methods | NMR spectroscopy, IR spectroscopy, mass spectrometry, X-ray crystallography |

Mechanistic Insights

The CuAAC reaction proceeds via the formation of a copper-acetylide intermediate, which then reacts with the azide to form a metallacycle intermediate. Subsequent ring contraction yields the 1,4-disubstituted 1,2,3-triazole. The regioselectivity is controlled by the copper catalyst, favoring the 1,4-substitution pattern essential for the target compound.

Patent Literature and Advanced Methods

Patent US20180029999A1 describes preparation methods for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which include processes applicable to this compound. These methods emphasize:

Use of bromo-substituted triazole intermediates.

Controlled drying and purification steps to enhance product stability.

Variations in substituents on the triazole ring to tailor properties.

This patent highlights industrially relevant modifications and process improvements for scalable synthesis.

Chemical Reactions Analysis

1-(4-Methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.

Scientific Research Applications

Antidiabetic Properties

Recent studies have highlighted the potential of triazole derivatives, including 1-(4-Methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, as therapeutic agents for managing diabetes. The compound has been shown to selectively inhibit pyruvate dehydrogenase kinase (PDK), an enzyme implicated in glucose metabolism. This inhibition can lead to improved insulin sensitivity and reduced blood glucose levels, making it a candidate for treating type 1 and type 2 diabetes as well as related complications such as diabetic retinopathy and neuropathy .

Antibacterial and Antioxidant Activities

The compound exhibits notable antibacterial properties against a range of pathogens. Research indicates that triazole derivatives possess significant antioxidant activities, which are beneficial in combating oxidative stress-related diseases. For instance, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Synthesis of Functional Materials

The unique properties of triazoles allow their incorporation into polymers and other materials for enhanced functionality. The synthesis of this compound can be achieved through microwave-assisted methods, which not only improve yield but also reduce reaction times compared to conventional synthesis techniques . These materials can be utilized in coatings, sensors, and drug delivery systems.

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 4-methoxy group in the target compound parallels 4-ethoxyphenyl in , but the additional 2-methyl group introduces steric effects absent in analogs.

- Tautomerism : Unlike the 5-formyl derivative in , the target lacks a formyl group, reducing the likelihood of ring-chain tautomerism.

- Conformational Flexibility : The kink-like structure observed in (phenyl-triazole dihedral angle ≈ 90°) is likely conserved in the target due to similar triazole-phenyl linkages.

Key Observations :

- Antimicrobial Potential: The absence of an amino group (cf. ) or fluorinated benzyl group (cf. ) in the target compound may limit direct antimicrobial efficacy. However, the methoxy group could enhance solubility for drug delivery.

- Carboxamide Derivatives : Analogous N-substituted carboxamides in suggest that functionalizing the carboxylic acid group could expand therapeutic applications.

Physicochemical and Structural Properties

- Solubility: The 4-methoxy group improves water solubility compared to non-polar substituents (e.g., 4-methylphenyl in ).

- Crystallography : X-ray studies in reveal intramolecular H-bonds (N–H···N, O–H···O) stabilizing the triazole-carboxylic acid framework. Similar interactions are expected in the target compound.

- Tautomerism : The 5-formyl analog in exhibits equilibrium between linear and cyclic tautomers, but this is unlikely in the target due to the absence of a formyl group.

Biological Activity

1-(4-Methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The compound's structure can be characterized using techniques like NMR spectroscopy and X-ray crystallography, confirming the presence of the triazole ring and carboxylic acid functional group.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research has shown that triazole derivatives exhibit significant anticancer properties. For instance, derivatives containing the triazole moiety have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study found that specific triazole hybrids demonstrated considerable growth inhibition in MET-dependent cancer cell lines and induced apoptosis in vitro .

Antimicrobial Properties

Triazole compounds are known for their antimicrobial activities. In vitro studies indicated that this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Antioxidant Activity

The antioxidant capacity of triazole derivatives has also been reported. Compounds similar to this compound showed significant radical scavenging activity in various assays (e.g., DPPH and ABTS assays), suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Case Studies

Several case studies highlight the biological efficacy of triazole derivatives:

- Anticancer Study : A series of quinazoline-triazole hybrids were synthesized and tested for anticancer activity. Among them, compounds with the triazole ring showed IC50 values in the micromolar range against different cancer cell lines, indicating their potential as novel anticancer agents .

- Antimicrobial Evaluation : In a comparative study of various triazole derivatives, this compound demonstrated superior antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging aryl azides and terminal alkynes. A representative approach involves reacting 4-methoxy-2-methylphenyl azide with a propiolic acid derivative under Cu(I) catalysis to form the triazole core. Yield optimization depends on solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., CuI vs. CuSO₄/sodium ascorbate), and reaction temperature (60–80°C). Post-reaction hydrolysis (e.g., NaOH/EtOH) converts esters to carboxylic acids .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of:

- FTIR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole C-N absorption (~1450 cm⁻¹).

- ¹H/¹³C NMR : Identify methoxy protons (δ ~3.8 ppm) and aromatic protons from the substituted phenyl group (δ 6.5–7.5 ppm). The triazole proton typically appears at δ ~8.0 ppm .

- HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺) matching the theoretical m/z (calculated: 261.25 g/mol).

Q. What are the key considerations for handling and storing this compound based on its physicochemical properties?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers due to potential sensitivity to hydrolysis (carboxylic acid group) and photodegradation (aromatic moieties). Use inert atmospheres (N₂/Ar) for long-term storage. Solubility in polar aprotic solvents (e.g., DMSO) facilitates biological assays, while aqueous solubility may require pH adjustment (e.g., sodium salt formation) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity and stability of this triazole-carboxylic acid derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model:

- Electrophilic/nucleophilic sites : Fukui indices identify reactive centers on the triazole ring.

- Tautomeric stability : Compare 1H- vs. 2H-triazole conformers via Gibbs free energy differences.

- Solvent effects : Polarizable Continuum Models (PCM) predict solvation energies in DMSO or water .

Q. How do varying reaction conditions (e.g., solvent, catalyst) impact the regioselectivity of triazole ring formation?

- Methodological Answer : CuAAC typically yields 1,4-disubstituted triazoles, but regioselectivity can shift under ruthenium catalysis (1,5-disubstituted). Solvent polarity also plays a role: non-polar solvents (toluene) favor kinetic products, while polar solvents (DMF) stabilize intermediates. Kinetic vs. thermodynamic control should be validated via time-resolved NMR .

Q. What strategies can resolve contradictions in reported spectral data for triazole derivatives during structural elucidation?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.

- X-ray crystallography : Definitive confirmation of regiochemistry and hydrogen-bonding patterns (e.g., carboxylic acid dimerization).

- Comparative DFT-NMR : Simulate spectra for proposed structures and match experimental data .

Q. How can researchers design derivatives of this compound to explore structure-activity relationships in biological systems?

- Methodological Answer :

- Bioisosteric replacement : Substitute the methoxy group with halogens (e.g., -F) or electron-withdrawing groups to modulate lipophilicity (logP).

- Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability, with in vivo hydrolysis releasing the active form.

- Fragment-based screening : Use the triazole core as a hinge-binding motif in kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.